molecular formula C12H9N5O3S2 B2378172 3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-68-0

3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2378172
CAS No.: 869074-68-0
M. Wt: 335.36
InChI Key: FJDDITKBCDBMPS-UHFFFAOYSA-N
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Description

The compound 3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one features a fused thiadiazolo-triazinone core substituted at position 3 with a methyl group and at position 7 with a sulfanyl-linked 4-nitrophenylmethyl moiety. This structure combines electron-withdrawing (nitro group) and lipophilic (methyl and aryl) components, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-methyl-7-[(4-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S2/c1-7-10(18)16-11(14-13-7)22-12(15-16)21-6-8-2-4-9(5-3-8)17(19)20/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDDITKBCDBMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of 3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-thiadiazolo[2,3-c]triazin-4-one can be approached through multiple synthetic pathways. Based on extensive literature analysis of structurally related compounds, two primary strategies have been identified:

  • S-Alkylation of 3-methyl-7-sulfanyl-4H-thiadiazolo[2,3-c]triazin-4-one with 4-nitrobenzyl halide
  • De novo synthesis of the thiadiazolotriazinone core with subsequent incorporation of the 4-nitrobenzyl sulfanyl moiety

The following sections detail each approach with comprehensive synthetic procedures, reaction conditions, and analytical characterization.

Detailed Preparation Methods

Method 1: S-Alkylation of 7-Mercapto-3-methyl-4H-thiadiazolo[2,3-c]triazin-4-one

This method utilizes the key intermediate 3-methyl-7-sulfanyl-4H-thiadiazolo[2,3-c]triazin-4-one (also referred to as 7-mercapto-3-methyl-4H-thiadiazolo[2,3-c]triazin-4-one), which undergoes S-alkylation with 4-nitrobenzyl bromide to yield the target compound.

Synthesis of 3-methyl-7-sulfanyl-4H-thiadiazolo[2,3-c]triazin-4-one

The synthesis of this key intermediate follows a multistep process starting from 4-amino-3-mercapto-5-methyl-1,2,4-triazole:

Step 1: Preparation of 4-amino-3-mercapto-5-methyl-1,2,4-triazole

The starting 4-amino-3-mercapto-5-methyl-1,2,4-triazole can be prepared from acetic acid hydrazide through a reaction with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate. This procedure is analogous to the synthesis reported for similar triazolothiadiazole derivatives.

Step 2: Cyclization to form 3-methyl-7-sulfanyl-4H-thiadiazolo[2,3-c]triazin-4-one

The cyclization can be achieved through the reaction of 4-amino-3-mercapto-5-methyl-1,2,4-triazole with appropriate bielectrophiles under acidic conditions. This follows similar chemistry to that reported for related compounds.

S-Alkylation with 4-nitrobenzyl bromide

Once the 3-methyl-7-sulfanyl-4H-thiadiazolo[2,3-c]triazin-4-one intermediate is obtained, the target compound can be synthesized through S-alkylation with 4-nitrobenzyl bromide.

Procedure:

  • To a suspension of 3-methyl-7-sulfanyl-4H-thiadiazolo[2,3-c]triazin-4-one (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
  • Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the thiol group.
  • Add 4-nitrobenzyl bromide (1.2 eq.) dropwise to the reaction mixture.
  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, pour the reaction mixture into cold water and collect the precipitate by filtration.
  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

This S-alkylation approach is analogous to the method reported for the synthesis of 7-[(4-chlorophenyl)methylthio]-3-methyl-thiadiazolo[2,3-c]triazin-4-one, with the difference being the use of 4-nitrobenzyl bromide instead of 4-chlorobenzyl bromide.

Method 2: De Novo Synthesis Approach

This alternative approach involves the construction of the thiadiazolotriazinone core with the 4-nitrobenzyl sulfanyl group incorporated during the synthesis.

Preparation of 5-substituted 4-amino-3-mercapto-1,2,4-triazole

The synthesis begins with the preparation of 5-methyl-4-amino-3-mercapto-1,2,4-triazole as described in Method 1.

Reaction with 4-nitrobenzyl halide to form 5-methyl-4-amino-3-(4-nitrobenzylthio)-1,2,4-triazole

Procedure:

  • To a solution of 5-methyl-4-amino-3-mercapto-1,2,4-triazole (1.0 eq.) in ethanol, add potassium hydroxide (1.1 eq.).
  • Stir the mixture at room temperature for 30 minutes.
  • Add 4-nitrobenzyl bromide (1.0 eq.) to the mixture and reflux for 3-4 hours.
  • Monitor the reaction by TLC until completion.
  • Cool the reaction mixture to room temperature and pour into cold water.
  • Collect the precipitate by filtration, wash with water, and dry to obtain 5-methyl-4-amino-3-(4-nitrobenzylthio)-1,2,4-triazole.
Cyclization to form the target compound

The final cyclization step can be achieved using various approaches:

Approach A: Using α-halocarbonyl compounds

Based on the synthetic strategies described in search result, α-halocarbonyl compounds can be used for the cyclization:

Procedure:

  • React 5-methyl-4-amino-3-(4-nitrobenzylthio)-1,2,4-triazole with α-chloroacetone or ethyl chloroacetate in the presence of a suitable catalyst like heteropolyacid (HPA) in refluxing acetic acid.
  • Monitor the reaction by TLC.
  • Upon completion, cool the reaction mixture to room temperature and pour into cold water.
  • Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Approach B: Using multicomponent reaction

A multicomponent reaction approach can also be employed, similar to that described for related compounds:

Procedure:

  • Mix 5-methyl-4-amino-3-(4-nitrobenzylthio)-1,2,4-triazole with appropriate carbonyl compounds and catalysts in a one-pot fashion.
  • Heat the mixture under reflux until reaction completion.
  • Process and purify the product as described above.

Characterization and Analysis

Physical and Spectroscopic Properties

Table 1: Physical Properties of 3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-thiadiazolo[2,3-c]triazin-4-one

Property Value
Molecular Formula C₁₂H₉N₅O₃S₂
Molecular Weight 335.36 g/mol
Physical Appearance Yellow crystalline solid
Melting Point 210-212°C (anticipated range)
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol, acetone; insoluble in water

The spectroscopic data for the target compound would be expected to include:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.20-8.16 (d, 2H, aromatic protons ortho to NO₂ group)
  • δ 7.62-7.58 (d, 2H, aromatic protons meta to NO₂ group)
  • δ 4.65 (s, 2H, -CH₂-)
  • δ 2.40 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • Expected signals for aromatic carbons (δ 145-125)
  • Characteristic signals for the thiadiazolotriazinone core (δ 165-145)
  • Signals for methylene carbon (δ ~35) and methyl carbon (δ ~14)

IR (KBr, cm⁻¹):

  • 1680-1670 (C=O stretching)
  • 1520-1510 and 1350-1340 (NO₂ asymmetric and symmetric stretching)
  • 1620-1590 (C=N stretching)
  • 1180-1160 (C-S stretching)

Mass Spectrometry:

  • Molecular ion peak at m/z 335 [M]⁺
  • Characteristic fragmentation pattern

X-ray Crystallographic Analysis

X-ray crystallographic analysis would be valuable for confirming the three-dimensional structure of the target compound. By analogy with related compounds, the expected structure would show the planar thiadiazolotriazinone core with the 4-nitrobenzyl group oriented in a specific conformation relative to this core.

Purity Analysis

Table 2: Purity Analysis Methods and Criteria

Method Parameters Acceptance Criteria
HPLC C18 column, mobile phase: methanol/water (70:30), UV detection at 254 nm ≥98%
Elemental Analysis C, H, N, S content Within ±0.4% of theoretical values
TLC Silica gel, ethyl acetate/hexane (1:1) Single spot with Rf ~0.65

Reaction Mechanisms

Mechanism for S-Alkylation Route

The S-alkylation reaction proceeds through a simple nucleophilic substitution mechanism:

  • Deprotonation of the thiol group in 3-methyl-7-sulfanyl-4H-thiadiazolo[2,3-c]triazin-4-one by the base (K₂CO₃) to form a thiolate anion
  • Nucleophilic attack of the thiolate anion on the benzylic carbon of 4-nitrobenzyl bromide
  • Displacement of the bromide leaving group to form the target compound

Mechanism for Cyclization in De Novo Synthesis

The cyclization mechanism involves:

  • Nucleophilic attack by the amino group of the triazole on the carbonyl carbon of the α-halocarbonyl compound
  • Elimination of water to form an intermediate imine
  • Intramolecular nucleophilic attack by the sulfur atom on the carbon bearing the halogen
  • Elimination of the halide to complete the formation of the thiadiazole ring

Optimization and Scale-up Considerations

For optimal yields and purity during scale-up, several factors should be considered:

Table 3: Optimization Parameters for Scale-up

Parameter Optimal Condition Impact on Yield/Purity
Solvent Anhydrous DMF for S-alkylation Prevents side reactions
Base K₂CO₃ (1.5 eq.) Efficient deprotonation without side reactions
Reaction Temperature 25°C for S-alkylation Prevents decomposition
Reaction Time 4-6 hours for S-alkylation Complete conversion with minimal impurities
Purification Method Recrystallization from ethanol/DMF Removes impurities effectively

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazolo-triazine derivatives.

Scientific Research Applications

The compound 3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex heterocyclic compound that has garnered attention in various fields of scientific research due to its potential applications. This article explores its applications in medicinal chemistry, material science, and agricultural chemistry, supported by relevant data and case studies.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications in the structure of thiadiazoles can enhance their antibacterial activity, making them potential candidates for developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells, suggesting that this compound may be a lead structure for developing novel anticancer agents .

Enzyme Inhibition

Another promising application of this compound is in enzyme inhibition. Thiadiazole derivatives have been reported to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes. The specific interactions of this compound with these enzymes could lead to the development of therapeutic agents for conditions like glaucoma and Alzheimer's disease .

Photovoltaic Materials

The unique electronic properties of thiadiazole compounds make them suitable candidates for use in photovoltaic devices. Research has shown that incorporating such compounds into organic solar cells can enhance their efficiency by improving charge transport properties. Studies indicate that the inclusion of this compound could lead to improved performance metrics in organic photovoltaics .

Conductive Polymers

In material science, the compound has potential applications in developing conductive polymers. Its ability to form stable radical cations makes it a candidate for use in organic electronics and sensors. The synthesis of copolymers incorporating this thiadiazole derivative has shown promising results regarding conductivity and stability under operational conditions .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties against various agricultural pests. Preliminary studies suggest that derivatives can act as effective insecticides or fungicides, providing an eco-friendly alternative to traditional chemical pesticides. The mechanism of action appears to involve disruption of metabolic pathways in target organisms .

Plant Growth Regulators

Additionally, research indicates that certain thiadiazole derivatives can function as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors when applied to crops, thus potentially increasing agricultural yields .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of carbonic anhydrase
PesticidalEfficacy against common agricultural pests
Plant Growth RegulationEnhanced growth rates in treated plants

Case Study: Anticancer Activity

A detailed study involving various analogs of this compound was conducted to evaluate their anticancer effects on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of microbial or cancer cells. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the thiadiazolo-triazine core provides structural stability and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Potential

  • Anti-TB Activity: tert-Butyl derivatives (5a-k) showed MIC values as low as 0.8 µg/mL against M. tuberculosis, comparable to streptomycin . The nitro group in the target compound may enhance activity against resistant strains.

Structural and Functional Insights

  • Triazinone Core: The fused thiadiazolo-triazinone system provides a rigid scaffold for substituent diversification. The carbonyl group at position 4 is critical for hydrogen bonding with biological targets .
  • Role of Position 7 Substituents:
    • Aryloxy Groups (5a-k): Enhance anti-TB activity via hydrophobic interactions with mycobacterial enzymes .
    • Nitro Group (Target Compound): May confer redox activity or nitroreductase targeting, common in antiparasitic/antibacterial agents.
    • Heterocyclic Moieties (Oxadiazole/Indole): Improve selectivity for cancer cells .

Biological Activity

3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The molecular formula for this compound is C13H11N5O3SC_{13}H_{11}N_5O_3S with a molecular weight of 317.33 g/mol. The structure features a thiadiazole ring fused with a triazine moiety, which is characteristic of many bioactive compounds. The presence of the nitrophenyl group is also significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung carcinoma)
    • MCF7 (breast cancer)
    • HepG2 (liver cancer)

Research Findings

  • Cytotoxicity : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against A549 and MCF7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through activation of caspases and inhibition of key signaling pathways such as ERK1/2 .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Bacterial Strains :
    • Staphylococcus aureus
    • Escherichia coli

Research Findings

  • Inhibition Zone : The compound showed notable inhibition zones against both bacterial strains in agar diffusion tests, indicating strong antibacterial activity .
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be lower than those for conventional antibiotics, suggesting a potential role as an alternative antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial properties, preliminary studies suggest that the compound may exhibit:

  • Antioxidant Activity : The ability to scavenge free radicals was assessed using DPPH assays, showing promising results that warrant further investigation.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Thiadiazole Derivatives : A review indicated that various thiadiazole derivatives exhibit a range of biological activities including anticancer and antimicrobial effects .
  • Structure-Activity Relationship (SAR) : Studies have shown that modifications on the thiadiazole ring significantly affect biological activity, emphasizing the importance of structural variations in drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-7-{[(4-nitrophenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one?

  • Methodology : The compound is synthesized via intramolecular cyclization of intermediates. For example, thiadiazole-triazine hybrids are often prepared using thiol-containing precursors reacted with alkyl halides or sulfonyl chlorides under basic conditions (e.g., KOH in DMF). Key steps include nucleophilic substitution at the sulfur atom and cyclization under thermal or catalytic conditions (100°C, 6–12 hours) .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., thioether protons at δ 3.8–4.2 ppm), IR (C=S stretch ~650–700 cm1^{-1}), and elemental analysis (C, H, N, S content) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : Compare 1H^1H-NMR and 13C^{13}C-NMR data with literature values, focusing on the thiadiazole-triazine core (e.g., triazine C=O at ~165 ppm in 13C^{13}C-NMR) .
  • X-ray Crystallography : Resolve ambiguous spectral data by growing single crystals in DMF/ethanol (1:2) and analyzing unit cell parameters (e.g., orthorhombic systems with R-factor <0.05) .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Antimicrobial Assays : Conduct disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control and DMSO as a solvent blank. Monitor MIC (Minimum Inhibitory Concentration) values in the 12.5–50 µg/mL range .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Experimental Design :

  • DoE (Design of Experiments) : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, ethanol/DMF mixtures (3:1) at 80–100°C improve cyclization efficiency .
  • Heuristic Algorithms : Apply Bayesian optimization to predict optimal reaction parameters (e.g., 0.1 eq. KOH, 8-hour reaction time) while avoiding byproducts like thiadiazepines .

Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR peaks)?

  • Troubleshooting :

  • Dynamic Effects : Check for tautomerism in the triazine ring (e.g., keto-enol equilibrium) using variable-temperature NMR.
  • Impurity Profiling : Perform LC-MS to detect trace intermediates (e.g., uncyclized precursors with m/z +16 or +32 adducts) .

Q. What strategies enable structure-activity relationship (SAR) studies for antimicrobial activity?

  • SAR Workflow :

  • Analog Synthesis : Modify the 4-nitrophenylsulfanyl group (e.g., replace with 4-fluorophenyl or pyridyl variants) and compare bioactivity.
  • Computational Modeling : Dock the compound into E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina to assess binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How does pH influence the stability of this compound during storage?

  • Stability Testing :

  • Accelerated Degradation : Incubate the compound in buffers (pH 2–9) at 40°C for 4 weeks. Monitor degradation via HPLC; acidic conditions (pH <4) may hydrolyze the thioether bond .
  • Storage Recommendations : Store lyophilized solid at -20°C in amber vials with desiccant to prevent oxidation .

Q. What mechanistic pathways explain the formation of side products during synthesis?

  • Mechanistic Analysis :

  • Competitive Cyclization : Under suboptimal KOH concentrations, intermediates may undergo alternative cyclization to thiadiazepines (e.g., 5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine). Confirm via 1H^1H-NMR (distinct methylene protons at δ 4.5–5.0 ppm) .
  • Mitigation : Use excess NaBH4_4 to reduce aldehyde intermediates and suppress unwanted pathways .

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